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Binding Site and Key Molecular Interactions

The binding site for 15-PGDH inhibitors is a well-defined pocket within the enzyme that utilizes a dynamic

"lid" domain which closes around inhibitors, trapping them and leading to very high binding affinity [1].

The table below summarizes the key residues in the 15-PGDH binding pocket and their roles in inhibitor

interaction, based on cryo-EM and crystallography studies of potent inhibitors like SW033291 and (+)-

SW209415 [2] [3] [1].

Protein Residue
Role in Catalysis or
Structure

Interaction Type with Inhibitors

Ser138 (S138) Part of the catalytic triad [2]. Hydrogen bonding with inhibitor sulfoxide moiety [2]

[1].

Tyr151 (Y151) Part of the catalytic triad [2]. Hydrogen bonding with inhibitor sulfoxide moiety [2]

[1].

Gln148 (Q148) Active site residue [2]. Hydrogen bonding with amine groups on the

inhibitor core structure [2].

Phe185 (F185) Hinge residue for the "lid"

domain [1].

π-stacking with thienopyridine or central aromatic

rings of inhibitors [1].
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Protein Residue
Role in Catalysis or
Structure

Interaction Type with Inhibitors

Tyr217 (Y217) Hinge residue for the "lid"

domain [1].

π-stacking and hydrophobic interactions [1].

Leu139 (L139) Lines the hydrophobic

pocket [1].

Hydrophobic interactions with the inhibitor core [1].

Ile190, Leu191,
Ile194

Form a hydrophobic pocket

[1].

Accommodate the inhibitor's alkyl chain (e.g., butyl

group) [2] [1].

This interaction mechanism is shared across different inhibitor scaffolds. The inhibitor's sulfoxide group

mimics the transition state of the natural substrate (PGE2) during oxidation of its 15(S)-hydroxyl group [2]

[1]. The hydrophobic tail of inhibitors occupies a pocket believed to bind the C16-C20 alkyl chain of PGE2

[2].

Structural Techniques and Experimental Protocols

The current understanding of 15-PGDH inhibitor binding comes from several advanced structural biology

techniques.

Cryo-Electron Microscopy (Cryo-EM): The solution structure of human 15-PGDH in complex with

inhibitors was solved using single-particle cryo-EM [1].

Protocol: The 15-PGDH protein was co-purified with the inhibitor (+)-SW209415 and the NADH
cofactor using size-exclusion chromatography (SEC) before grid preparation. The complex was

verified by unique spectral properties of each component in the SEC chromatogram. Image
processing yielded a map at 2.4 Å resolution, allowing accurate modeling of the protein-inhibitor

interactions [1].

X-ray Crystallography: The first co-crystal structures of human 15-PGDH bound to small molecule

inhibitors have been solved (e.g., PDB ID: 9PFL) [3] [4].

Protocol: The structure was solved at a resolution of 1.65 Å using X-ray diffraction. The

deposited data includes refinement statistics (R-value work: 0.191) and details of the
crystallographic software used (e.g., REFMAC for refinement, XDS for data reduction) [3].
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Molecular Dynamics (MD) and Docking: Used extensively before experimental structures were

available, and to validate them [2] [1].

Protocol: Docking studies can be performed using the crystal structure of human 15-PGDH in
complex with NAD+ (PDBID: 2GDZ). For dynamics, a protocol involving 30 ns MD simulations

was used to understand the stability of binding interactions for both enantiomers of an inhibitor
[2]. Another study used 1.5 μs MD simulations to confirm the stability of the inhibitor and the

closed lid domain [1].

Experimental Workflow for Structure Determination

The following diagram outlines a typical workflow for determining the 3D structure of a 15-PGDH-inhibitor

complex, which is critical for elucidating the molecular interactions discussed.
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Implications for Drug Design

The structural insights provide a clear roadmap for rational drug design:

High-Potency Design: The sub-nanomolar affinity of inhibitors like SW033291 is explained by their
ability to exploit the natural induced-fit mechanism of the enzyme's lid domain [1].

Stereochemistry: The binding pocket is highly stereosensitive. For sulfoxide-containing inhibitors,
the (R)-enantiomer shows dramatically higher potency (∼300-fold) than the (S)-enantiomer because

its geometry allows correct hydrogen bonding with S138 and Y151 [2] [1].
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Scaffold Hopping: The binding site can accommodate different chemical scaffolds, as evidenced by

the structures of multiple inhibitor classes, provided they maintain the key interactions with the
catalytic residues and hydrophobic pocket [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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